Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
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Overview
Description
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is a complex organic compound with a molecular formula of C14H11N3OS It is characterized by the presence of a phenol group, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, piperidine derivatives, and substituted thiazole compounds. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- involves its interaction with various molecular targets and pathways. The thiazole ring is known for its ability to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular metabolism and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]amino: Similar structure but with an amino group instead of a hydroxyl group.
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]methyl: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is unique due to its combination of a phenol group, a pyridine ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
1152495-54-9 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C14H10N2OS/c17-11-5-3-4-10(8-11)14-16-13(9-18-14)12-6-1-2-7-15-12/h1-9,17H |
InChI Key |
ORZLRVSGCZAPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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